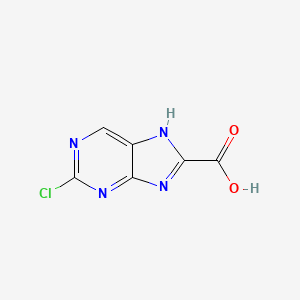

2-Chloro-9H-purine-8-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1044772-71-5 |

|---|---|

Molecular Formula |

C6H3ClN4O2 |

Molecular Weight |

198.57 g/mol |

IUPAC Name |

2-chloro-7H-purine-8-carboxylic acid |

InChI |

InChI=1S/C6H3ClN4O2/c7-6-8-1-2-3(11-6)10-4(9-2)5(12)13/h1H,(H,12,13)(H,8,9,10,11) |

InChI Key |

URNYXEPNLKJELC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC(=N1)Cl)N=C(N2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 9h Purine 8 Carboxylic Acid

De Novo Synthesis Pathways for the Purine (B94841) Core of the Compound

The fundamental purine scaffold of 2-Chloro-9H-purine-8-carboxylic acid can be assembled through convergent synthetic strategies that construct the fused imidazole (B134444) and pyrimidine (B1678525) rings.

Cyclization Reactions Utilizing Pyrimidine Precursors

A prevalent and effective method for constructing the purine ring system involves the use of appropriately substituted pyrimidine precursors. This approach, often referred to as the Traube purine synthesis, typically starts with a 4,5-diaminopyrimidine (B145471) which undergoes cyclization with a one-carbon synthon to form the imidazole portion of the purine.

For the synthesis of the target molecule, a key starting material would be a 2-chloro-4,5-diaminopyrimidine derivative. The synthesis of such precursors is well-established in organic chemistry. The subsequent cyclization to introduce the C8-carboxylic acid functionality can be achieved using various reagents that can deliver a carboxyl group or a precursor that can be readily converted to it.

A plausible synthetic route starting from a pyrimidine precursor is outlined below:

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | 2,4,6-Trichloropyrimidine | NH₃ | 4-amino-2,6-dichloropyrimidine |

| 2 | 4-amino-2,6-dichloropyrimidine | NH₃ | 2-chloro-4,6-diaminopyrimidine |

| 3 | 2-chloro-4,6-diaminopyrimidine | NaNO₂, HCl | 2-chloro-4,6-diamino-5-nitrosopyrimidine |

| 4 | 2-chloro-4,6-diamino-5-nitrosopyrimidine | Reduction (e.g., Na₂S₂O₄) | 2-chloro-4,5,6-triaminopyrimidine |

| 5 | 2-chloro-4,5,6-triaminopyrimidine | Diethyl oxalate (B1200264) or similar C1 synthon | This compound ethyl ester |

| 6 | This compound ethyl ester | Hydrolysis (e.g., NaOH, then H⁺) | This compound |

This strategic sequence allows for the early introduction of the C2-chloro substituent on the pyrimidine ring, which is carried through the subsequent cyclization and functionalization steps.

Annulation Strategies Involving Imidazole Derivatives

An alternative de novo approach involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized imidazole. This strategy can be particularly advantageous if the desired C8-substituent is incorporated early in the synthesis.

The synthesis would commence with an imidazole derivative bearing amino and cyano or carboxamido groups at positions 4 and 5. For the synthesis of this compound, a key intermediate would be a 4-aminoimidazole-5-carboxamide. The chloro substituent at the future C2 position of the purine would be introduced during the pyrimidine ring closure.

A representative synthetic pathway is as follows:

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | Aminomalononitrile | Formamidine acetate | 4-aminoimidazole-5-carbonitrile |

| 2 | 4-aminoimidazole-5-carbonitrile | Hydrolysis | 4-aminoimidazole-5-carboxamide |

| 3 | 4-aminoimidazole-5-carboxamide | Phosgene (B1210022) or a phosgene equivalent | 2-hydroxy-9H-purine-8-carboxamide |

| 4 | 2-hydroxy-9H-purine-8-carboxamide | POCl₃ | 2-chloro-9H-purine-8-carboxamide |

| 5 | 2-chloro-9H-purine-8-carboxamide | Hydrolysis (e.g., NaOH, then H⁺) | This compound |

This pathway strategically builds the purine core by first establishing the imidazole ring with the C8 precursor functionality, followed by the annulation of the pyrimidine ring incorporating the C2 chloro substituent.

Targeted Functionalization Approaches for this compound

Instead of building the purine core from scratch, targeted functionalization of a pre-existing purine scaffold offers a more direct route to this compound. This involves the selective introduction of the chloro and carboxylic acid groups at the desired positions.

Regioselective Halogenation Routes

The introduction of a chlorine atom at the C2 position of a purine ring can be achieved through various halogenation methods. Direct chlorination of the purine core can be challenging due to the presence of multiple reactive sites. Therefore, a common strategy involves the use of a precursor with a leaving group at the C2 position, such as a hydroxyl or amino group, which can be converted to a chloro substituent.

For instance, starting from a 2-hydroxy-9H-purine-8-carboxylic acid derivative, the hydroxyl group can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

| Precursor | Reagent(s) and Conditions | Product |

| 2-Hydroxy-9H-purine-8-carboxylic acid | POCl₃, heat | This compound |

| 2-Amino-9H-purine-8-carboxylic acid | NaNO₂, HCl (Sandmeyer reaction) | This compound |

Carboxylation Strategies at the C8 Position

The introduction of a carboxylic acid group at the C8 position of a 2-chloropurine can be accomplished through several methods. One common approach involves the lithiation of the C8 position followed by quenching with carbon dioxide. This requires careful control of reaction conditions to achieve regioselectivity.

Alternatively, a precursor group at the C8 position, such as a cyano or an alkyl group, can be oxidized to a carboxylic acid. For example, an 8-cyanopurine can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

| Precursor | Reagent(s) and Conditions | Product |

| 2-Chloro-9H-purine | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H⁺ | This compound |

| 2-Chloro-8-cyano-9H-purine | H₂SO₄, H₂O, heat | This compound |

| 2-Chloro-8-methyl-9H-purine | KMnO₄, heat | This compound |

Advanced Catalytic Methods in Synthesis

Modern synthetic organic chemistry has seen the advent of powerful catalytic methods that can facilitate the construction and functionalization of complex molecules like purines with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, have been employed for the introduction of various substituents onto the purine core. While not directly forming the chloro or carboxylic acid groups, these methods can be used to introduce precursors that are then converted to the desired functionalities.

More recently, direct C-H activation has emerged as a highly attractive strategy. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Catalytic systems, often based on palladium, rhodium, or ruthenium, can selectively activate a C-H bond at a specific position on the purine ring, allowing for the direct introduction of a functional group. For the synthesis of this compound, the development of catalytic methods for the direct C2-chlorination and C8-carboxylation of a purine scaffold would represent a significant advancement, offering a more atom-economical and environmentally benign route. Research in this area is ongoing and holds great promise for the future synthesis of this and other important purine derivatives.

Heterogeneous Catalysis for Efficient Conversion

Heterogeneous catalysis offers significant advantages in the synthesis of purine derivatives, including simplified product purification, catalyst reusability, and enhanced reaction efficiency under environmentally benign conditions. While direct synthesis of this compound using this method is not extensively detailed, studies on analogous chloro-substituted purines demonstrate the viability of this approach.

Research has shown the effective use of solid-supported catalysts for the synthesis of 6-chloro-8-substituted-9H-purine derivatives. researchgate.net One such method involves a one-pot condensation reaction between a 6-chloropyrimidine-4,5-diamine (B126448) and various aldehydes or substituted acids. researchgate.net Catalysts like silver supported on silica (B1680970) (Ag/SiO2) and cellulose (B213188) sulfuric acid have been proven effective. researchgate.net These solid acid catalysts facilitate the cyclization to form the imidazole ring of the purine structure. The use of Ag/SiO2 allows for excellent yields and short reaction times, and the catalyst can be recovered and reused multiple times with minimal loss of activity. researchgate.net Similarly, cellulose sulfuric acid, a biodegradable and inexpensive solid acid catalyst, has been successfully used, often under solvent-free conditions, which further enhances the green credentials of the synthesis. researchgate.net

These protocols are advantageous due to their cost-effectiveness, readily available starting materials, and straightforward work-up procedures. researchgate.net The principles demonstrated in the synthesis of these related compounds suggest a potential pathway for producing this compound by selecting appropriate pyrimidine precursors and C8-building blocks.

| Catalyst | Reaction Type | Key Advantages | Source |

|---|---|---|---|

| Silver on Silica (Ag/SiO2) | One-pot reaction of 6-chloro-pyrimidines and substituted acids | Excellent yields, short reaction times, catalyst reusability, eco-friendly conditions. | researchgate.net |

| Cellulose Sulfuric Acid | One-pot condensation of 6-chloropyrimidine-4,5-diamine and aldehydes | High yields, short reaction times, catalyst recovery, potential for solvent-free conditions. | researchgate.net |

One-Pot Multicomponent Reaction Protocols

A notable example is the multicomponent synthesis of C(8)-substituted purine building blocks from prebiotic compounds. nih.gov This strategy involves the reaction of aminomalononitrile, a urea (B33335) derivative, and an α-amino acid ester in a one-pot fashion. nih.gov The reaction proceeds through the formation of an amino imidazole carbonitrile intermediate, followed by a domino ring annulation to construct the purine scaffold. nih.gov By carefully selecting the starting materials, this method can be adapted to produce various C(8)-substituted purine carboxylic acids. nih.gov The use of microwave irradiation and eco-friendly solvents can further enhance the sustainability of this transformation. nih.gov

The key benefits of MCRs in this context include high atom-economy, straightforward reaction design, and the ability to generate molecular diversity efficiently. nih.gov This methodology provides a direct and convergent route to the purine-8-carboxylic acid skeleton, which is a crucial structural motif in the target molecule.

| Starting Components | Key Intermediates | Reaction Conditions | Key Advantages | Source |

|---|---|---|---|---|

| Aminomalononitrile, Urea, α-Amino Acid Methyl Esters | Amino imidazole carbonitriles | Microwave irradiation, various solvents (e.g., water, THF) | Prebiotic chemistry approach, domino ring annulation, improved sustainability. | nih.gov |

| Aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, Alkylisocyanides | Not applicable (for analogous furo[2,3-d]pyrimidines) | ZrOCl2•8H2O catalyst in water at 50 °C | High atom-economy, time-effectiveness, simplified work-up, molecular diversity. | nih.gov |

Photoredox-Catalyzed Synthetic Routes

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of challenging chemical bonds under exceptionally mild conditions. mdpi.com This strategy is particularly relevant for the functionalization of heterocyclic systems like purines and for transformations involving carboxylic acids. princeton.edunih.gov

While a direct, single-step photoredox synthesis of this compound has not been specifically reported, the principles of photoredox catalysis offer several plausible routes. One potential strategy involves the direct C-H functionalization of a pre-formed 2-chloropurine core at the C8 position. Studies have demonstrated the visible-light-induced C8 alkoxylation of purines using an acridinium (B8443388) photocatalyst, showcasing the ability to selectively functionalize this position. researchgate.netnih.gov This concept could potentially be extended to carboxylation reactions using appropriate CO2 sources or carboxylating reagents.

Alternatively, metallaphotoredox catalysis provides a powerful method for the decarboxylative functionalization of aliphatic and heteroaromatic carboxylic acids. nih.gov This suggests a retrosynthetic approach where a precursor molecule bearing a carboxylic acid could be coupled with another fragment to build the final structure. The functional group tolerance of these reactions makes them suitable for late-stage modifications of complex molecules. nih.gov The combination of a photocatalyst (like an iridium or ruthenium complex) with a first-row transition metal catalyst (such as nickel or copper) can enable transformations that are otherwise difficult to achieve. nih.gov

| Strategy | Description | Potential Application | Source |

|---|---|---|---|

| Direct C-H Functionalization | Visible-light-induced reaction on the purine C8-H bond using a photocatalyst and an oxidant. | Introduction of a carboxyl group or a precursor at the C8 position of a 2-chloropurine starting material. | researchgate.netnih.gov |

| Metallaphotoredox Coupling | Dual catalytic system using a photocatalyst and a transition metal (e.g., Ni, Cu) to couple fragments. | Utilizing a purine precursor with a native carboxylic acid for decarboxylative coupling to introduce other functionalities. | princeton.edunih.gov |

| Radical Carbonylation | Generation of acyl radicals from precursors like carboxylic acids, which can then be used to construct carbonyl-containing heterocycles. | A potential route to build the 8-carboxylic acid moiety onto the purine scaffold via radical intermediates. | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 9h Purine 8 Carboxylic Acid

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for halogenated purines. The electron-deficient nature of the pyrimidine (B1678525) and imidazole (B134444) rings facilitates the displacement of the chloro group by a variety of nucleophiles.

The chlorine atom at the C2 position of the purine (B94841) ring is susceptible to nucleophilic aromatic substitution (SNAr). Compared to the C6 position on a purine, the C2 position is generally less reactive towards nucleophilic attack. This reduced reactivity often necessitates more forcing conditions, such as elevated temperatures, or the use of metal catalysis to achieve efficient substitution. The presence of the electron-withdrawing carboxylic acid group at C8 can further modulate the electrophilicity of the C2 carbon. A diverse range of nucleophiles, including amines, thiols, and alkoxides, can displace the C2-chloro substituent to afford functionalized purine derivatives. chemrxiv.orgresearchgate.netorganic-chemistry.org

The lone pair of electrons on nitrogen-containing nucleophiles, such as primary and secondary amines, allows them to readily attack the electrophilic C2 carbon. savemyexams.com Similarly, thiols and their conjugate bases (thiolates) are potent nucleophiles due to the high polarizability of sulfur, enabling the formation of C-S bonds at the C2 position. cas.cnchemistrysteps.comlibretexts.org Alkoxides, the conjugate bases of alcohols, also serve as effective oxygen-based nucleophiles for this transformation. libretexts.org

| Nucleophile Type | Reagent Example | Product Type | Typical Conditions |

| Amine | R-NH₂ (e.g., Aniline) | 2-Amino-9H-purine-8-carboxylic acid derivative | Heat, often in a polar solvent; Microwave irradiation can accelerate the reaction. researchgate.net |

| Thiol | R-SH (e.g., Benzylthiol) | 2-Thioether-9H-purine-8-carboxylic acid derivative | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO). chemrxiv.org |

| Alkoxide | R-O⁻ (e.g., Sodium Methoxide) | 2-Alkoxy-9H-purine-8-carboxylic acid derivative | Reaction with the corresponding alcohol in the presence of a strong base. libretexts.org |

This table presents representative transformations based on the known reactivity of 2-chloropurines and analogous 2-haloheterocycles. Specific conditions may vary.

The carboxylic acid group at the C8 position offers a versatile handle for a variety of chemical modifications through nucleophilic acyl substitution pathways. These reactions typically involve the conversion of the hydroxyl group into a better leaving group, activating the carbonyl carbon for attack by nucleophiles.

Standard organic transformations can be applied to convert the C8-carboxylic acid into esters, amides, and other derivatives. Fischer esterification, for instance, involves reacting the carboxylic acid with an alcohol under acidic catalysis to yield the corresponding ester. byjus.commasterorganicchemistry.com This reaction is an equilibrium process, often requiring the removal of water to drive it to completion. youtube.comgoogle.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂), which can then be readily reacted with alcohols or amines to form esters or amides, respectively. khanacademy.org Direct conversion to amides by heating with amines is also possible, though it often requires high temperatures. nih.gov

| Transformation | Reagent(s) | Product | General Mechanism |

| Esterification | R-OH, H⁺ (cat.) | 2-Chloro-9H-purine-8-carboxylate ester | Fischer Esterification: Acid-catalyzed nucleophilic addition of alcohol to the protonated carbonyl group. masterorganicchemistry.com |

| Amidation | 1. SOCl₂ 2. R₂NH | 2-Chloro-9H-purine-8-carboxamide | Formation of a highly reactive acyl chloride intermediate, followed by nucleophilic attack by an amine. khanacademy.org |

| Reduction | LiAlH₄ or BH₃ | (2-Chloro-9H-purin-8-yl)methanol | Reduction of the carboxylic acid to a primary alcohol. |

This table outlines common synthetic routes for the functionalization of the carboxylic acid group.

Electrophilic Aromatic Substitution on the Purine System

Classical electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts alkylation, are generally not feasible on the purine ring. The heterocyclic nature of the purine core, with its multiple nitrogen atoms, renders the ring system electron-deficient and thus highly deactivated towards attack by electrophiles. masterorganicchemistry.comyoutube.com This deactivation is further intensified in 2-Chloro-9H-purine-8-carboxylic acid by the potent electron-withdrawing effects of both the C2-chloro and C8-carboxylic acid substituents.

While classical EAS is challenging, modern synthetic methods, particularly direct C-H functionalization, have enabled the introduction of various substituents at the C8 position of a 2-chloropurine scaffold. The C8 position is part of the imidazole ring, which is generally more electron-rich than the pyrimidine ring, making its C-H bond the most reactive site for such transformations. nih.gov

Methodologies for C8 functionalization often proceed through the generation of a nucleophilic purine intermediate (e.g., via lithiation) followed by quenching with an electrophile, or through radical- or transition-metal-catalyzed pathways that activate the C-H bond directly. researchgate.netrsc.org These strategies provide access to a wide array of C8-substituted purines, including alkyl, aryl, and cyano derivatives, which would be inaccessible through traditional electrophilic substitution. nih.govrhhz.net

| C8-Functionalization Method | Reagents / Catalyst | Type of Group Introduced | Key Mechanistic Feature |

| Lithiation-Electrophile Quench | 1. LDA or n-BuLi 2. Electrophile (e.g., R-X, CO₂) | Halogens, Alkyls, Formyl, Carboxyl | Deprotonation at C8 to form a highly nucleophilic 8-lithiopurine intermediate. researchgate.net |

| Direct C-H Cyanation | Triflic anhydride, TMSCN, Base | Cyano (-CN) | Activation of the purine ring followed by nucleophilic attack of cyanide. nih.gov |

| Minisci-Type C-H Amidation | (NH₄)₂S₂O₈, TFA, Amide source | Amide (-CONR₂) | Radical-based substitution involving an electrophilic aminyl radical. acs.orgnih.govresearchgate.net |

| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl | Palladium-catalyzed C-H activation and cross-coupling cycle. researchgate.net |

This table summarizes modern methods for functionalizing the C8 position on a purine core, which are used to synthesize precursors to or analogues of the title compound.

Decarboxylative Transformations

The carboxylic acid group at C8 serves as an excellent precursor for radical-based transformations, where it can be extruded as carbon dioxide. thieme-connect.com These decarboxylative coupling reactions represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, effectively replacing the carboxyl group with other functionalities. rsc.orgrsc.org

Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for initiating decarboxylative transformations. acs.orgnih.govresearchgate.netorganic-chemistry.org In a typical catalytic cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the carboxylate (formed by deprotonation of the carboxylic acid). This oxidation event leads to the formation of a carboxyl radical, which rapidly undergoes decarboxylation to generate a purinyl radical centered at C8. This key radical intermediate can then be intercepted by a variety of coupling partners to forge new bonds.

This methodology allows for the decarboxylative arylation, alkylation, and halogenation of heteroaromatic carboxylic acids under mild, often room-temperature, conditions. rsc.orgresearchgate.netrsc.orgnih.gov The versatility of this approach enables the conversion of this compound into a diverse range of 8-substituted-2-chloropurines, demonstrating the utility of the carboxylic acid as a "traceless" directing group or a synthetic handle for late-stage functionalization. nih.gov

| Decarboxylative Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Arylation | Aryl Halide / Nitrile | Photocatalyst (e.g., Ir or Ru complex, Organic Dye) ± Ni or Cu co-catalyst | 8-Aryl-2-chloro-9H-purine |

| Alkylation | Activated Alkene (e.g., Michael acceptor) | Photocatalyst (e.g., Eosin Y) | 8-Alkyl-2-chloro-9H-purine |

| Halogenation | Inorganic Halide Salt (e.g., LiBr, LiCl) | Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | 8-Halo-2-chloro-9H-purine |

| Sulfonamidation | Sulfinylamine | Photocatalyst (e.g., Acridine) | 8-Sulfinamide-2-chloro-9H-purine |

This table illustrates the scope of visible-light photoredox-catalyzed decarboxylative functionalizations applicable to heteroaromatic carboxylic acids.

Mechanisms of Oxidative Decarboxylation

Oxidative decarboxylation is a fundamental transformation that converts a carboxylic acid into a different functional group with the concurrent loss of carbon dioxide, initiated by an oxidation step. For heteroaromatic compounds like this compound, this reaction typically proceeds through a radical-mediated pathway. While specific studies on this exact molecule are not prevalent, the mechanism can be inferred from established principles of heteroaromatic carboxylate reactivity.

The process is generally initiated by a single-electron transfer (SET) from the carboxylate anion to a suitable oxidant or photocatalyst. This oxidation event generates a short-lived carboxyl radical. Due to the inherent instability of this intermediate, it undergoes rapid homolytic cleavage of the C8-carboxyl bond, releasing a molecule of carbon dioxide (CO₂) and forming a 2-chloro-9H-purin-8-yl radical.

Proposed Radical-Mediated Mechanism:

Deprotonation: The process begins with the deprotonation of the carboxylic acid by a base to form the more electron-rich carboxylate anion.

Single-Electron Transfer (SET): The carboxylate undergoes a single-electron oxidation, facilitated by a chemical oxidant (e.g., persulfates, metal salts) or through photoredox catalysis, to form a carboxyl radical.

Decarboxylation: The carboxyl radical rapidly loses CO₂, a thermodynamically favorable process, to generate a highly reactive 2-chloro-9H-purin-8-yl radical.

Radical Trapping/Propagation: The fate of the purinyl radical depends on the reaction conditions. It can be trapped by a radical scavenger, abstract a hydrogen atom from the solvent to yield 2-chloro-9H-purine, or participate in subsequent bond-forming reactions, as discussed in the C-H functionalization sections.

This transformation is distinct from simple thermal decarboxylation, which often requires high temperatures and specific structural features like a β-keto group. libretexts.org The oxidative pathway provides a milder route to generate a purinyl radical intermediate, which serves as a key synthon for further diversification. nih.govnih.gov

Carbon-Hydrogen (C-H) Functionalization Reactions

While classical C-H functionalization involves the direct conversion of a carbon-hydrogen bond, the reactivity of this compound is best understood through the lens of decarboxylative functionalization. In this context, the carboxylic acid group at the C8 position serves as a "masked" C-H bond or, more accurately, as a precursor to a purinyl radical. This approach circumvents the need for a C-H bond at the target position and leverages the predictable reactivity of carboxylic acids. acs.orgrsc.org

Minisci-Type C-H Amidation and Alkylation

The Minisci reaction traditionally describes the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle. A decarboxylative variant of this reaction can be applied to this compound. In this scenario, the purine carboxylic acid itself becomes the source of the radical species.

The mechanism mirrors that of oxidative decarboxylation, often catalyzed by a silver(I) salt with an oxidant like potassium persulfate (K₂S₂O₈). acs.org The Ag(I) catalyst facilitates the SET process, leading to the formation of the 2-chloro-9H-purin-8-yl radical. This electrophilic radical can then be intercepted by various nucleophilic partners to achieve formal C-H amidation or alkylation.

For Alkylation: The purinyl radical can add to an alkene, or it can be trapped by another radical species generated in situ.

For Amidation: A carbamoyl (B1232498) radical, generated from a suitable amide precursor (e.g., formamides), can be trapped by the purinyl species, or vice versa, depending on the specific reaction pathway.

This strategy allows the C8-carboxylic acid to be replaced with new alkyl or amide groups, providing access to derivatives that would be difficult to synthesize through direct C-H activation.

Organic Photoredox-Catalyzed C-H Heteroarylation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. rsc.org This technology is ideally suited for the decarboxylative functionalization of carboxylic acids. nih.govprinceton.edu In a typical cycle, an organic photocatalyst (e.g., an acridinium (B8443388) salt or 4CzIPN) absorbs visible light and enters an excited state, becoming a potent single-electron oxidant. researchgate.netnih.gov

The excited photocatalyst can then oxidize the deprotonated 2-chloro-9H-purine-8-carboxylate. This SET event triggers the release of CO₂ and the formation of the 2-chloro-9H-purin-8-yl radical. For heteroarylation, this radical is then used to functionalize another heteroaromatic compound. The mechanism proceeds via a radical addition to the target heterocycle, followed by an oxidation and deprotonation sequence to restore aromaticity, ultimately forming a new C-C bond between the two heterocyclic systems. This method avoids the use of pre-functionalized organometallic reagents and benefits from the traceless removal of the carboxyl group. nih.gov

Cross-Coupling Reactions (e.g., Sonogashira, Stille) for Diversification

The C2-chloro substituent on the purine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalytic systems can effectively promote these transformations. wikipedia.orgwikipedia.org

The Sonogashira coupling reaction is used to form a C(sp²)-C(sp) bond between the purine C2 position and a terminal alkyne. organic-chemistry.orggold-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the C-Cl bond to the Pd(0) center, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I)) and subsequent reductive elimination to yield the 2-alkynylpurine product.

The Stille reaction couples the C2-chloro group with an organostannane (organotin) reagent to form a new C-C bond. wikipedia.orglibretexts.org This reaction is also catalyzed by a palladium(0) species and proceeds through a similar catalytic cycle of oxidative addition, transmetalation with the organotin compound, and reductive elimination. nrochemistry.com The Stille reaction is known for its tolerance of a wide range of functional groups.

| Reaction | Electrophile | Nucleophile | Catalyst / Conditions | Product Type |

| Sonogashira | 2-Chloro-purine derivative | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | 2-Alkynyl-purine |

| Stille | 2-Chloro-purine derivative | Organostannane (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligands (e.g., AsPh₃), +/- Additives (e.g., CuI) | 2-Aryl/Vinyl-purine |

Furthermore, advanced methods involving the decarbonylative cross-coupling of the C8-carboxylic acid itself have been developed, providing an alternative strategy for diversification at this position. wikipedia.orgchemrxiv.org

Other Significant Chemical Derivatizations and Reactivity Studies

Beyond the transformations described above, this compound can undergo a variety of other reactions at its distinct functional groups.

Reactions of the Carboxylic Acid: The C8-carboxylic acid can be converted into other functional groups using standard organic chemistry techniques. Direct amidation with an amine requires the use of a coupling agent (e.g., DCC, HATU) or conversion to a more reactive intermediate like an acid chloride (using SOCl₂ or (COCl)₂) or an activated ester. libretexts.orgresearchgate.net Catalytic methods using boric acid or zinc chloride have also been developed for direct amidation. sciepub.comrsc.org Esterification can be achieved under acidic conditions with an alcohol (Fischer esterification).

Reactions at the N9 Position: The imidazole proton at the N9 position is acidic and can be removed by a base to form a purine anion. This anion is a potent nucleophile and can be alkylated with various electrophiles, such as alkyl or benzyl (B1604629) halides. nih.govbyu.edu A common challenge in purine alkylation is controlling the regioselectivity between the N9 and N7 positions. ub.edunih.gov Often, N9 alkylation is the thermodynamically favored outcome, and reaction conditions can be optimized to enhance this selectivity.

Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-deficient nature of the purine ring system activates the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr). youtube.comresearchgate.net Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride ion. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org This pathway provides a complementary method to cross-coupling for introducing heteroatom substituents at the C2 position.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 9h Purine 8 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 2-Chloro-9H-purine-8-carboxylic acid is predicted to be relatively simple, primarily showing signals for the purine (B94841) ring proton and the exchangeable protons of the carboxylic acid and the imidazole (B134444) ring.

The C6-H proton is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chloro substituent at the C2 position. Typically, protons on purine rings resonate between 7.5 and 9.0 ppm.

The N9-H proton of the imidazole ring is also anticipated to produce a signal, which is often broad due to quadrupolar relaxation and chemical exchange. Its chemical shift is highly dependent on the solvent and concentration and is expected in the range of 12.0 to 14.0 ppm.

The carboxylic acid proton (-COOH) is characteristically found far downfield, typically between 10.0 and 13.0 ppm. researchgate.net This signal is often broad and its presence can be confirmed by its disappearance upon the addition of a few drops of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C6-H | ~8.0 - 9.0 | Singlet | Aromatic proton on the purine core. |

| N9-H | ~12.0 - 14.0 | Broad Singlet | Exchangeable proton, solvent dependent. |

| -COOH | ~10.0 - 13.0 | Broad Singlet | Exchangeable proton, disappears with D₂O. |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the six unique carbon atoms.

The carbonyl carbon of the carboxylic acid group is predicted to have the most downfield chemical shift, typically in the range of 160-180 ppm. libretexts.org The carbons of the purine ring will resonate in the aromatic region, generally between 110 and 160 ppm. The C2 carbon, being directly attached to the electronegative chlorine atom, is expected to be significantly deshielded. Similarly, the C4, C5, C6, and C8 carbons will have their chemical shifts influenced by the neighboring nitrogen atoms and the substituents. The specific assignments can be aided by computational predictions and comparison with data from analogues such as 6-chloropurine (B14466) derivatives. nih.gov

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | ~160 - 175 | Carbonyl carbon, most downfield. |

| C2 | ~150 - 160 | Attached to chlorine, deshielded. |

| C4 | ~145 - 155 | Influenced by adjacent nitrogens. |

| C5 | ~120 - 130 | Bridgehead carbon. |

| C6 | ~140 - 150 | Attached to a proton. |

| C8 | ~135 - 145 | Attached to the carboxylic acid group. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the purine ring. A very broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak around 1700-1730 cm⁻¹. libretexts.org

The purine ring itself will exhibit a series of characteristic bands. C=N and C=C stretching vibrations are expected in the 1400-1650 cm⁻¹ region. The C-Cl stretch will likely appear in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹. N-H bending and stretching vibrations will also be present.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the purine ring, which may be weak in the IR spectrum.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | - | Broad, Strong |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1730 | 1700 - 1730 | Strong |

| C=N / C=C (Purine) | Stretch | 1400 - 1650 | 1400 - 1650 | Medium-Strong |

| N-H (Purine) | Bend/Stretch | ~1600 / ~3100 | ~1600 / ~3100 | Medium |

| C-Cl | Stretch | 600 - 800 | 600 - 800 | Medium |

High-Resolution Mass Spectrometry for Molecular Composition and Purity

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for assessing its purity. For this compound (C₆H₃ClN₄O₂), the calculated exact mass can be used to confirm its identity.

The monoisotopic mass of this compound is calculated to be approximately 197.9945 g/mol . HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ or [M-H]⁻ very close to this calculated value. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in an [M+2] peak with about one-third the intensity of the molecular ion peak, providing a clear signature for the presence of a single chlorine atom. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information, likely showing losses of CO₂, CO, and HCl.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the Cambridge Structural Database, predictions can be made based on the structures of analogous purine derivatives.

It is highly probable that in the solid state, this compound would form hydrogen-bonded dimers through the carboxylic acid groups, a common motif for carboxylic acids. libretexts.org Additionally, intermolecular hydrogen bonds involving the nitrogen atoms of the purine ring and the carboxylic acid group are expected, leading to the formation of extended networks. The planarity of the purine ring would likely lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. A detailed analysis of a crystal structure would provide invaluable insights into the supramolecular chemistry of this compound.

Detailed Analysis of Crystal Packing and Lattice Interactions

A definitive analysis of the crystal packing and lattice interactions of this compound would require experimentally determined unit cell parameters, space group information, and the precise atomic coordinates of the molecule within the crystal lattice. This information is obtained through single-crystal X-ray diffraction. Without such data, a detailed description of how the molecules arrange themselves in a three-dimensional space is not possible.

Hypothetically, purine derivatives often exhibit layered structures. The planar nature of the fused ring system would likely facilitate stacking, while the substituents—the chloro group at position 2 and the carboxylic acid at position 8—would play a crucial role in dictating the specific packing motif through various intermolecular interactions.

Characterization of Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Interactions)

The intermolecular forces governing the crystal structure of this compound can be predicted based on its functional groups.

Hydrogen Bonding: The most significant intermolecular interaction would likely be hydrogen bonding involving the carboxylic acid group. Carboxylic acids commonly form strong, dimeric hydrogen bonds (O-H···O) with neighboring molecules. Furthermore, the nitrogen atoms within the purine ring (N7, N9, and potentially N1 and N3 depending on the tautomeric form) can act as hydrogen bond acceptors, while the N9-H can act as a donor. This would lead to the formation of extensive hydrogen-bonded networks, creating tapes, sheets, or more complex three-dimensional architectures.

π-π Stacking: The aromatic purine core is expected to participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, would contribute significantly to the stability of the crystal lattice. The stacking could be either face-to-face or offset, depending on the electronic distribution within the purine ring, which is influenced by the electron-withdrawing chloro and carboxylic acid groups.

A hypothetical table of potential intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Structure |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of strong dimeric synthons. |

| Hydrogen Bonding | Purine Ring (N9-H) | Purine Ring (N7), Carboxylic Acid (C=O) | Linking molecules into chains or sheets. |

| π-π Stacking | Purine Ring | Purine Ring | Stabilizing layered arrangements. |

| Halogen Bonding | Chlorine (C-Cl) | Purine Ring (N), Carboxylic Acid (O) | Directional interactions influencing packing. |

| Van der Waals | All atoms | All atoms | General crystal cohesion. |

Conformational and Tautomeric State Analysis in the Crystalline Phase

Conformational Analysis: The purine ring system itself is rigid and planar. The primary source of conformational flexibility in this compound would be the rotation around the C8-C(carboxyl) single bond. The orientation of the carboxylic acid group relative to the purine ring would be fixed in the crystalline state, likely in a conformation that maximizes favorable intermolecular interactions, particularly hydrogen bonding, and minimizes steric hindrance.

Tautomeric State Analysis: Purines can exist in different tautomeric forms, most commonly involving the position of a proton on the nitrogen atoms of the imidazole ring (N7-H vs. N9-H). In the solid state, one tautomer is typically favored and "locked" into the crystal lattice. For many purine derivatives, the N9-H tautomer is more stable. wikipedia.org However, the specific electronic effects of the 2-chloro and 8-carboxylic acid substituents, as well as the hydrogen bonding environment within the crystal, could potentially stabilize the N7-H tautomer. Determining the precise tautomeric form present in the crystalline phase would require spectroscopic analysis (e.g., solid-state NMR) or, most definitively, the location of hydrogen atoms through high-resolution X-ray or neutron diffraction experiments.

Without experimental data, the predominant tautomer in the solid state for this compound remains undetermined.

Computational and Theoretical Chemistry Investigations of 2 Chloro 9h Purine 8 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular structure, stability, and reactivity.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

A theoretical study would typically begin with geometry optimization of the 2-Chloro-9H-purine-8-carboxylic acid molecule to find its most stable three-dimensional conformation. Following this, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For purine (B94841) derivatives, the HOMO is often distributed over the purine ring system, while the LUMO's location can vary depending on the substituents.

Hypothetical Data Table for HOMO-LUMO Analysis: (Note: The following data is illustrative and not based on actual calculations for this compound.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Analysis of Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within the molecule would be analyzed to understand its polarity and reactive sites. A Molecular Electrostatic Potential (MEP) surface would be generated to visualize the regions of positive and negative electrostatic potential. In a molecule like this compound, the nitrogen atoms of the purine ring and the oxygen atoms of the carboxylic acid group would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms and the regions around the chlorine atom might exhibit positive potential (electrophilic sites).

Mechanistic Studies of Chemical Reactions and Transition State Characterization

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates.

Computational Prediction of Regioselectivity and Reaction Pathways

For a substituted purine, predicting the regioselectivity of further reactions (e.g., alkylation, amination) is a key application of computational chemistry. By calculating the activation energies for different possible reaction pathways, the most likely product can be predicted. For instance, the N7 and N9 positions on the purine ring are often competing sites for substitution, and their relative reactivity can be assessed computationally.

Investigation of Tautomeric Equilibria and Relative Stabilities

Purines can exist in different tautomeric forms, most commonly involving the migration of a proton between the N7 and N9 positions of the purine ring. Quantum chemical calculations are used to determine the relative energies and, therefore, the relative stabilities of these tautomers. rsc.orgacs.orgnih.govnih.govmdpi.com The surrounding environment (gas phase vs. solvent) can significantly influence the tautomeric equilibrium, and computational models can account for solvent effects. mdpi.com For this compound, the N9-H and N7-H tautomers would be the primary focus of such a study.

Hypothetical Data Table for Tautomer Stabilities: (Note: The following data is illustrative and not based on actual calculations for this compound.)

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| N9-H | 0.00 | 0.00 |

| N7-H | +2.5 | +1.5 |

Intermolecular Interaction Analysis in Supramolecular Assemblies (e.g., PIXEL Method)

The way molecules of this compound interact with each other in the solid state determines its crystal structure and physical properties. Computational methods can be used to analyze these intermolecular interactions, which include hydrogen bonding (e.g., between the carboxylic acid groups and the purine nitrogen atoms) and π-π stacking of the purine rings. The PIXEL method, for example, can partition the total interaction energy into coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces driving the formation of supramolecular assemblies. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations can model the movement of atoms in this compound over time, providing a detailed picture of its conformational flexibility and interactions with surrounding solvent molecules. While specific MD studies on this exact molecule are not prevalent in the literature, its behavior can be inferred from simulations of related purine derivatives and substituted aromatic systems.

Solvation effects are critical to understanding the behavior of this compound in a biological or chemical environment. MD simulations in explicit solvent, such as water, can elucidate the structure and dynamics of the solvation shell. The carboxylic acid group, being a strong hydrogen bond donor and acceptor, will be a primary site for interaction with water molecules. The nitrogen atoms within the purine ring also act as hydrogen bond acceptors, further anchoring the solvation shell. The chlorine atom, while not a strong hydrogen bond acceptor, can participate in weaker halogen bonding interactions and influences the local solvent structure through its electronegativity.

Computational studies on similar molecules, like 8-oxoguanine, have utilized polarizable continuum models (PCM) and solvation models on density (SMD) to evaluate the impact of solvation on reaction energetics, indicating the importance of solvent in stabilizing charged intermediates and transition states. nih.gov For this compound, solvation is expected to play a significant role in the deprotonation of the carboxylic acid, stabilizing the resulting carboxylate anion.

An illustrative representation of key interaction sites for solvation based on theoretical principles is provided below.

| Functional Group | Potential Interaction with Water | Expected Strength |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Strong |

| Purine Ring Nitrogens | Hydrogen Bond Acceptor | Moderate |

| Chlorine Atom (-Cl) | Weak Halogen Bonding/Dipole-Dipole | Weak |

This table is generated based on established principles of molecular interactions and is intended to be illustrative.

Thermochemical Property Predictions and Reaction Energetics

Theoretical calculations are invaluable for predicting the thermochemical properties of molecules like this compound, such as its heat of formation, and for exploring the energetics of potential reactions. High-level quantum chemical methods, such as density functional theory (DFT) and coupled-cluster approaches, can provide accurate thermochemical data. acs.org

Reaction energetics for this molecule can be computationally explored for various transformations. For instance, the acidity of the carboxylic acid proton can be calculated, providing a theoretical pKa value. Furthermore, the energetics of nucleophilic substitution at the C2-chloro position can be modeled to predict its reactivity towards various nucleophiles. Computational studies on the chlorination of purine bases have indicated that different sites on the purine ring exhibit varying reactivity, with kinetic and thermodynamic factors often leading to different products. rsc.org In the case of this compound, the existing chlorine at C2 would direct further reactions, and the carboxylic acid at C8 would influence the reactivity of the imidazole (B134444) portion of the purine ring.

A hypothetical comparison of calculated reaction enthalpies for key reaction types involving purine derivatives is presented in the table below to illustrate the insights gained from computational energetics.

| Reaction Type | Example Reactant | Calculated ΔH (kcal/mol) (Illustrative) |

| N-H Deprotonation | 9H-Purine | +330 |

| C-Cl Nucleophilic Substitution | 6-Chloropurine (B14466) + NH₃ | -15 |

| Carboxylic Acid Deprotonation | Benzoic Acid | +340 |

| C8-H Chlorination | Guanine | Favorable under specific conditions |

This table contains illustrative data based on general chemical principles and published computational studies on related molecules to demonstrate the type of information that can be obtained. rsc.orgacs.org

Synthesis and Chemical Scope of 2 Chloro 9h Purine 8 Carboxylic Acid Derivatives and Analogues

Chemical Modifications at the C2 Chloro Position

The chlorine atom at the C2 position of 2-Chloro-9H-purine-8-carboxylic acid is a prime site for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups. The reactivity of this position is influenced by the electron-withdrawing nature of the purine (B94841) ring system.

Nucleophilic Displacement with Amines, Alcohols, and Thiols:

The C2-chloro group can be readily displaced by various nucleophiles. Reaction with primary and secondary amines, including anilines and aliphatic amines, typically proceeds in the presence of a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These reactions lead to the formation of 2-amino-9H-purine-8-carboxylic acid derivatives.

Similarly, alkoxides and thiolates can be employed to introduce oxygen and sulfur functionalities, respectively. The reaction with sodium methoxide (B1231860) in methanol, for instance, yields the corresponding 2-methoxy derivative. Thiolation can be achieved using a thiol in the presence of a base to generate the thiolate nucleophile in situ, leading to 2-(alkylthio)- or 2-(arylthio)-9H-purine-8-carboxylic acid derivatives.

| Nucleophile | Reagents and Conditions | Product Type |

| Primary/Secondary Amine | R¹R²NH, Base (e.g., TEA, DIPEA), Solvent (e.g., DMF, DMSO), Heat | 2-(Dialkyl/Alkyl/Aryl)amino-9H-purine-8-carboxylic acid |

| Alcohol | R-OH, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 2-Alkoxy-9H-purine-8-carboxylic acid |

| Thiol | R-SH, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | 2-(Alkyl/Aryl)thio-9H-purine-8-carboxylic acid |

Functionalization and Transformations of the C8 Carboxylic Acid Moiety

The carboxylic acid group at the C8 position offers a rich platform for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Amide Bond Formation:

One of the most common transformations of the C8-carboxylic acid is its conversion to an amide. This is typically achieved through activation of the carboxylic acid followed by reaction with a primary or secondary amine. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are frequently employed. These reactions are generally carried out in aprotic solvents like DMF or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as DIPEA. This methodology allows for the synthesis of a wide range of 2-chloro-9H-purine-8-carboxamides.

Esterification:

The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) researchgate.net. The reaction is typically performed using the alcohol as the solvent to drive the equilibrium towards the product. Alternatively, alkylation of the carboxylate salt with an alkyl halide can also yield the ester.

Reduction and Other Transformations:

The carboxylic acid can be reduced to the corresponding primary alcohol, 8-(hydroxymethyl)-2-chloro-9H-purine, using reducing agents such as borane-tetrahydrofuran (B86392) complex (B₂H₆·THF) or lithium aluminum hydride (LiAlH₄). Care must be taken to avoid reduction of the purine ring.

Furthermore, the carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate nih.govwikipedia.orgnih.govorganic-chemistry.org. This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with an alcohol yields a carbamate, while reaction with an amine produces a urea (B33335) derivative.

| Transformation | Reagents and Conditions | Product Type |

| Amide Formation | Amine, Coupling Agent (e.g., EDC/HOBt, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | 2-Chloro-9H-purine-8-carboxamide |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | This compound ester |

| Reduction | Reducing Agent (e.g., B₂H₆·THF) | (2-Chloro-9H-purin-8-yl)methanol |

| Curtius Rearrangement | 1. SOCl₂ or (COCl)₂; 2. NaN₃; 3. Heat (in inert solvent) | 2-Chloro-8-isocyanato-9H-purine |

Substitution and Alkylation at the Purine Nitrogen Positions (N9, N7)

Alkylation of the purine ring nitrogens, particularly at the N9 and N7 positions, is a common strategy for introducing further diversity into the this compound scaffold. The regioselectivity of these reactions is often influenced by the reaction conditions, including the nature of the alkylating agent, the base, and the solvent.

Generally, alkylation under basic conditions with an alkyl halide leads to a mixture of N9 and N7 isomers, with the N9 isomer often being the major product due to thermodynamic stability. The use of bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in solvents like DMF or acetonitrile (B52724) is common. The ratio of N9 to N7 isomers can be influenced by steric hindrance from both the alkylating agent and substituents on the purine ring. In some cases, specific reaction conditions can be optimized to favor one isomer over the other. For instance, the use of microwave irradiation has been shown to improve the regioselectivity for N9 alkylation in some purine systems nih.gov.

Synthesis of Purine-Based Conjugates with Diverse Chemical Scaffolds

The functional handles on the this compound core, namely the C2-chloro group and the C8-carboxylic acid, serve as excellent points of attachment for the synthesis of more complex molecular architectures, including conjugates with macrocycles and other heterocyclic systems.

Integration with Macrocyclic Ligands for Coordination Chemistry

The C8-carboxylic acid can be coupled with amino-functionalized macrocyclic ligands, such as cyclen or cyclam derivatives, using standard amide bond formation protocols. This creates purine-macrocycle conjugates that can act as ligands for metal ions. The purine moiety itself can also participate in metal coordination through its nitrogen atoms, leading to potentially complex and interesting coordination chemistry. The synthesis of such conjugates often involves a multi-step sequence, including the protection of reactive functional groups on the macrocycle, amide coupling, and subsequent deprotection.

Hybrid Systems with Other Heterocyclic Structures

The versatile reactivity of the this compound scaffold allows for its integration into hybrid molecules containing other heterocyclic rings. For example, the C2-chloro group can be displaced by an amino-substituted heterocycle, or the C8-carboxylic acid can be coupled with an amino-functionalized heterocycle. Another approach involves the transformation of the carboxylic acid into a different heterocyclic ring. For instance, condensation of the carboxylic acid with a suitable binucleophile can lead to the formation of fused heterocyclic systems. A common strategy involves the conversion of the carboxylic acid to a hydrazide, which can then be cyclized with various reagents to form oxadiazoles (B1248032) or triazoles nih.gov.

Development of Fluorinated and Other Halogenated Analogues

The introduction of different halogen atoms onto the purine ring can significantly modulate the electronic properties and biological activity of the resulting compounds.

Synthesis of 2-Fluoro Analogues:

The synthesis of 2-fluoro-9H-purine-8-carboxylic acid can be challenging due to the lower reactivity of fluoride (B91410) as a nucleophile in SNAr reactions. Direct fluorination of the 2-chloro derivative with sources of fluoride ion, such as potassium fluoride, often requires harsh conditions and may result in low yields. A more common approach is to start from a 2-amino precursor, 2-amino-9H-purine-8-carboxylic acid, and employ a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source, such as tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction.

Synthesis of 2-Bromo and 2-Iodo Analogues:

Similarly, the synthesis of 2-bromo and 2-iodo analogues can be achieved from a 2-amino precursor via the Sandmeyer reaction nih.govnih.govfishersci.co.ukorganic-chemistry.orgnih.govrsc.org. Treatment of the diazonium salt with copper(I) bromide (CuBr) or copper(I) iodide (CuI) affords the corresponding 2-bromo- or 2-iodo-9H-purine-8-carboxylic acid.

| Target Analogue | Synthetic Precursor | Key Reaction | Reagents |

| 2-Fluoro-9H-purine-8-carboxylic acid | 2-Amino-9H-purine-8-carboxylic acid | Balz-Schiemann Reaction | 1. NaNO₂, HBF₄; 2. Heat |

| 2-Bromo-9H-purine-8-carboxylic acid | 2-Amino-9H-purine-8-carboxylic acid | Sandmeyer Reaction | 1. NaNO₂, HBr; 2. CuBr |

| 2-Iodo-9H-purine-8-carboxylic acid | 2-Amino-9H-purine-8-carboxylic acid | Sandmeyer Reaction | 1. NaNO₂, HI; 2. CuI |

Formation of Advanced Building Blocks for Chemical Libraries

The strategic functionalization of the 2-chloro-9H-purine scaffold at the C8 position with a carboxylic acid group provides a versatile anchor point for the synthesis of diverse chemical libraries. The reactivity of the carboxylic acid, coupled with the inherent biological relevance of the purine core, makes this compound an invaluable starting material for generating advanced building blocks tailored for drug discovery and chemical biology. The primary transformations involve the conversion of the carboxylic acid into a wide array of amides and esters, thereby introducing a multitude of functional groups and physicochemical properties.

The generation of diverse building blocks from this compound is pivotal for constructing high-quality chemical libraries. These libraries, comprising systematically synthesized and structurally diverse compounds, are essential tools in high-throughput screening campaigns to identify novel hits and lead compounds for therapeutic targets. The ability to readily modify the C8 position allows for the exploration of the chemical space around the purine core, which is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules.

The synthesis of libraries of 6,8-disubstituted-9-H-purines has been demonstrated to be highly efficient. One convenient method involves the cyclization of 6-chloro-4,5-diaminopyrimidine with various aryl carboxylic acids or chlorides, followed by nucleophilic aromatic substitution (SNAr) with amines and alkoxides, or palladium-catalyzed amidations at the C6 position. These reactions have been shown to be highly efficient, enabling the creation of a 32-member library of 6,8-disubstituted purines.

A key strategy in leveraging this compound is its conversion into a diverse set of carboxamide derivatives. This is typically achieved through standard amide bond formation reactions. The carboxylic acid can be activated, for example, with coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), followed by the addition of a primary or secondary amine. This approach allows for the introduction of a wide variety of substituents at the C8 position, depending on the choice of the amine.

The versatility of this method enables the incorporation of a broad spectrum of chemical motifs, including but not limited to:

Aliphatic and aromatic amines

Heterocyclic amines

Amino acid esters

Chiral amines

This diversity is crucial for systematically probing the structure-activity relationships (SAR) of a target protein. For instance, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were designed and synthesized to explore their antiproliferative activities. The SAR studies were conducted by varying the substituents at both the C8 and N9 positions of the purine core. One compound, which featured a terminal piperazine (B1678402) appendage introduced via an amide linkage at the C8 position, demonstrated potent antiproliferative activity and good selectivity between cancer and normal cells.

Below is an interactive data table illustrating the potential diversity of 2-Chloro-9H-purine-8-carboxamide derivatives that can be synthesized.

| Amine Reactant | Resulting C8-Substituent | Potential Properties Introduced |

| Benzylamine | -C(O)NHCH₂Ph | Aromatic interactions, moderate lipophilicity |

| Piperidine | -C(O)N(CH₂)₅ | Basic handle, increased solubility |

| Aniline | -C(O)NHPh | Planar aromatic group, potential for π-stacking |

| Glycine methyl ester | -C(O)NHCH₂CO₂Me | Hydrogen bonding capabilities, ester for further functionalization |

| (R)-α-Methylbenzylamine | -C(O)NHCH(CH₃)Ph | Introduction of a chiral center, stereospecific interactions |

In addition to amides, the carboxylic acid functionality of this compound can be readily converted into a variety of esters. Fischer esterification, reacting the carboxylic acid with an excess of an alcohol under acidic catalysis, is a common method. Alternatively, for more sensitive alcohols or to achieve higher yields, the carboxylic acid can be activated and then reacted with the alcohol. This opens up another avenue for introducing chemical diversity into the building blocks.

The range of alcohols that can be employed is extensive, including:

Simple alkyl alcohols

Functionalized alcohols (e.g., containing ethers, halogens, or other functional groups)

Phenols and substituted phenols

Polyethylene glycol (PEG) derivatives to enhance solubility

The resulting ester building blocks can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability. An interactive data table below showcases the potential variety of 2-Chloro-9H-purine-8-ester derivatives.

| Alcohol Reactant | Resulting C8-Substituent | Potential Properties Introduced |

| Methanol | -C(O)OCH₃ | Increased polarity, potential for hydrolysis |

| Ethanol | -C(O)OCH₂CH₃ | Moderate lipophilicity |

| Phenol | -C(O)OPh | Aromatic character, potential for π-π interactions |

| 2-Methoxyethanol | -C(O)OCH₂CH₂OCH₃ | Enhanced solubility, ether linkage for hydrogen bonding |

| Trifluoroethanol | -C(O)OCH₂CF₃ | Electron-withdrawing group, altered metabolic stability |

The strategic combination of these amide and ester-based building blocks, along with potential modifications at the C2 and C6 positions of the purine ring, allows for the creation of large and diverse chemical libraries. These libraries are instrumental in the discovery of novel biologically active compounds.

Applications of 2 Chloro 9h Purine 8 Carboxylic Acid in Chemical Science and Materials Technology

Role as a Key Intermediate in Complex Organic Synthesis

The unique structural arrangement of 2-Chloro-9H-purine-8-carboxylic acid, featuring a reactive chlorine atom at the C2 position, a carboxylic acid group at the C8 position, and multiple nitrogen atoms within the bicyclic core, renders it a versatile precursor for the synthesis of a wide array of functionalized molecules.

The purine (B94841) nucleus is a fundamental component of numerous biologically active molecules. researchgate.net The presence of both a chloro and a carboxylic acid group on the this compound backbone provides orthogonal handles for sequential chemical modifications, enabling the construction of novel heterocyclic systems. While direct studies detailing the extensive use of this compound as a precursor are not widely available, the reactivity of similar chlorinated purine derivatives is well-documented. For instance, the chlorine atom at the C2 or C6 position of the purine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates.

Furthermore, the carboxylic acid moiety at the C8 position can be transformed into a variety of other functional groups, including amides, esters, and ketones, or it can participate in cyclization reactions to form fused heterocyclic systems. Research on related C(8)-substituted purine derivatives has shown that the carboxylic acid group can be readily introduced and subsequently utilized for coupling reactions to build more elaborate molecular structures. rsc.orgresearchgate.net

The general synthetic strategies involving purine derivatives often include metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds at the halogenated positions. researchgate.net These methodologies could theoretically be applied to this compound to generate a diverse library of substituted purine scaffolds with potential applications in drug discovery and materials science.

The dual functionality of this compound makes it an attractive building block for the assembly of sophisticated molecular architectures. The purine core itself can engage in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition and self-assembly processes.

By strategically modifying the chloro and carboxylic acid groups, it is possible to append other molecular entities, leading to the creation of complex structures with tailored properties. For example, the carboxylic acid can be used to link the purine core to peptides, polymers, or other biomolecules. This approach has been demonstrated in the synthesis of peptide nucleic acids (PNAs), where purine derivatives substituted at the C(8)-position with carboxylic acids serve as key building blocks. rsc.orgresearchgate.net

While specific examples utilizing this compound in the construction of such architectures are not prevalent in the available literature, the fundamental chemical principles suggest its potential in this area. The ability to introduce diverse substituents at the C2 position via nucleophilic substitution of the chlorine atom, combined with the versatile chemistry of the C8-carboxylic acid, provides a powerful toolkit for the design and synthesis of intricate molecular systems.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of these materials, such as porosity, stability, and functionality, can be tuned by judiciously selecting the metal and organic components.

The carboxylic acid group of this compound is a classic functional group used for the construction of MOFs, as it can readily coordinate to metal centers. The purine core, with its multiple nitrogen atoms, can also act as a coordination site, potentially leading to the formation of multinodal frameworks with complex topologies.

While there is no specific research detailing the use of this compound in the synthesis of porous materials, a study on two-dimensional MOFs based on a different purine carboxylic acid ligand, 5-((6H-purin-6-yl)amino)isophthalic acid, demonstrates the feasibility of incorporating purine moieties into such frameworks. mdpi.com In this study, the purine-based ligand was successfully used to construct layered MOFs with ytterbium and erbium metals. mdpi.com This suggests that this compound could similarly serve as a valuable ligand for the design and synthesis of novel porous materials. The presence of the chloro substituent could also offer a site for post-synthetic modification of the resulting MOF, further expanding its potential applications.

Table 1: Examples of Purine-based Ligands in MOF Synthesis

| Ligand Name | Metal Ion(s) | Resulting MOF Dimensionality | Potential Application |

|---|

This table is for illustrative purposes based on a related compound, as no data is available for this compound.

The properties of coordination polymers and MOFs are intrinsically linked to the nature of the metal-ligand coordination. The choice of metal ion, its coordination geometry, and the binding mode of the ligand all play a crucial role in determining the final structure and function of the material.

If this compound were to be used as a ligand, the coordination could occur through the carboxylate group, the nitrogen atoms of the purine ring, or a combination of both. This versatility in coordination modes could lead to the formation of a variety of structures with different dimensionalities and properties. The electronic properties of the purine ring, influenced by the electron-withdrawing chloro group, could also impact the photophysical or catalytic properties of the resulting material.

The ability to tune the properties of MOFs by modifying the organic linker is a well-established concept. researchgate.net For instance, the introduction of functional groups can alter the hydrophilicity/hydrophobicity of the pores, affecting their adsorption characteristics. While this has not been specifically demonstrated with this compound, it represents a potential avenue for future research in the development of functional materials.

Exploration in Catalysis and Organocatalysis

The field of catalysis continuously seeks novel molecular scaffolds that can promote chemical reactions with high efficiency and selectivity. The structural features of this compound suggest its potential utility in this domain, although specific applications are yet to be extensively reported.

The purine framework itself, being a nitrogen-rich heterocyclic system, can potentially act as a Lewis base catalyst or as a ligand for a catalytically active metal center. The presence of the carboxylic acid group introduces a Brønsted acid functionality, which could participate in acid-catalyzed reactions. Furthermore, the combination of these functional groups could enable cooperative catalysis.

In the context of organocatalysis, where small organic molecules are used to accelerate chemical reactions, this compound could be explored as a bifunctional catalyst. The carboxylic acid could activate electrophiles through hydrogen bonding, while the purine nitrogen atoms could activate nucleophiles.

While the catalytic activity of purine derivatives, in general, has been noted, particularly in the context of metal-catalyzed reactions for their own synthesis and modification, the specific use of this compound as a catalyst is not well-documented in the current scientific literature. The exploration of its catalytic potential remains an open area for investigation.

Development of New Catalytic Systems

There is currently a lack of specific research demonstrating the use of this compound in the development of new catalytic systems. However, its molecular structure suggests potential roles. The purine scaffold could serve as a robust framework for supporting catalytic sites, while the carboxylic acid and chloro substituents offer opportunities for anchoring catalytically active species or modifying the electronic properties of a catalyst.

The nitrogen atoms within the purine ring system can act as coordination sites for metal ions, potentially forming the basis of novel homogeneous or heterogeneous catalysts. The electron-withdrawing nature of the chloro group and the carboxylic acid could influence the electron density on the purine ring, thereby tuning the catalytic activity of an attached metal center.

Ligand Design for Metal-Catalyzed Reactions

Although specific examples of this compound being used as a ligand in metal-catalyzed reactions are not readily found in the literature, its structure is well-suited for such applications. Carboxylic acids are known to be effective coordinating groups for a wide range of metal ions. researchgate.net The carboxylate derived from this compound could act as a monodentate or bidentate ligand, coordinating to a metal center through its oxygen atoms.

Furthermore, the nitrogen atoms of the purine ring could also participate in coordination, potentially making the molecule a multidentate ligand. This could lead to the formation of stable metal complexes with specific geometries, which is a key aspect of designing effective catalysts for reactions such as cross-coupling, hydrogenation, or oxidation. nih.gov The chloro substituent offers a reactive handle for further modification of the ligand structure, allowing for the fine-tuning of its steric and electronic properties to optimize catalytic performance.

| Potential Coordination Sites | Possible Ligand Type | Potential Metal Partners |

| Carboxylate Oxygen Atoms | Monodentate, Bidentate | Transition metals (e.g., Pd, Ru, Rh, Cu) |

| Purine Nitrogen Atoms | Monodentate, Multidentate | Various metal ions |

| Combination of Carboxylate and Purine Nitrogens | Chelating Ligand | Transition metals |

Potential in Advanced Materials Science